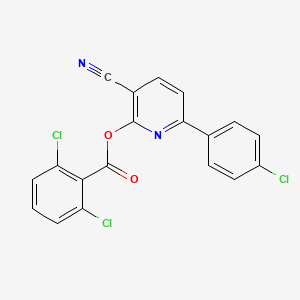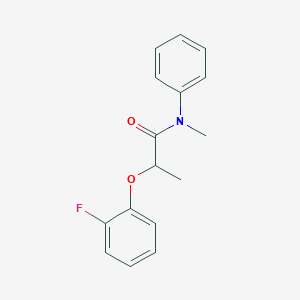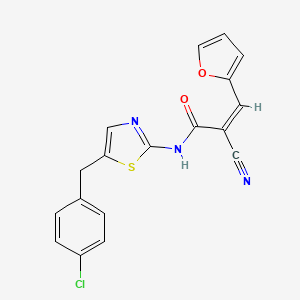
(Z)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(furan-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(furan-2-yl)acrylamide, also known as CTFA, is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of (Z)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(furan-2-yl)acrylamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. (Z)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(furan-2-yl)acrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, leading to its anti-inflammatory properties. (Z)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(furan-2-yl)acrylamide has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation, leading to its anti-tumor properties.
Biochemical and Physiological Effects:
(Z)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(furan-2-yl)acrylamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). (Z)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(furan-2-yl)acrylamide has also been found to induce apoptosis, or programmed cell death, in various cancer cell lines. Moreover, (Z)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(furan-2-yl)acrylamide has been shown to decrease the expression of various genes involved in cell proliferation and angiogenesis, leading to its anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
(Z)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(furan-2-yl)acrylamide has several advantages for lab experiments. It is relatively easy to synthesize, and its anti-inflammatory, anti-tumor, and anti-cancer properties make it a potential candidate for the development of new drugs. However, (Z)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(furan-2-yl)acrylamide has some limitations. It is not very soluble in water, making it difficult to administer in vivo. Moreover, its mechanism of action is not fully understood, making it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for the study of (Z)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(furan-2-yl)acrylamide. One possible direction is the development of new drugs based on the structure of (Z)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(furan-2-yl)acrylamide. Another direction is the study of the mechanism of action of (Z)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(furan-2-yl)acrylamide, which could lead to the discovery of new signaling pathways and enzymes involved in various physiological processes. Moreover, the study of (Z)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(furan-2-yl)acrylamide could lead to the development of new diagnostic tools for various diseases. Overall, (Z)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(furan-2-yl)acrylamide has great potential for scientific research and could lead to significant advances in various fields.
Méthodes De Synthèse
The synthesis of (Z)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(furan-2-yl)acrylamide involves the reaction of 4-chlorobenzylamine with 2-bromoacetylthiazole to obtain the intermediate compound, which is then reacted with furan-2-carbaldehyde and cyanide to yield (Z)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(furan-2-yl)acrylamide. The synthesis of (Z)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(furan-2-yl)acrylamide is a complex process that requires careful attention to detail and precise control of reaction conditions.
Applications De Recherche Scientifique
(Z)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(furan-2-yl)acrylamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess anti-inflammatory, anti-tumor, and anti-cancer properties. (Z)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(furan-2-yl)acrylamide has also been shown to inhibit the growth of various bacterial and fungal strains. Moreover, (Z)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(furan-2-yl)acrylamide has been found to possess analgesic and anti-convulsant properties, making it a potential candidate for the development of new drugs.
Propriétés
IUPAC Name |
(Z)-N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-cyano-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O2S/c19-14-5-3-12(4-6-14)8-16-11-21-18(25-16)22-17(23)13(10-20)9-15-2-1-7-24-15/h1-7,9,11H,8H2,(H,21,22,23)/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSWGDDNEKFULC-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C(/C#N)\C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(furan-2-yl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

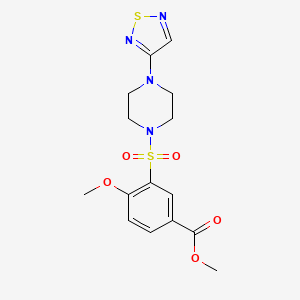


![N-(2,3-dihydro-1H-inden-5-yl)-2-(4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2645784.png)
![2-(3-((4-Fluorophenyl)thio)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2645785.png)
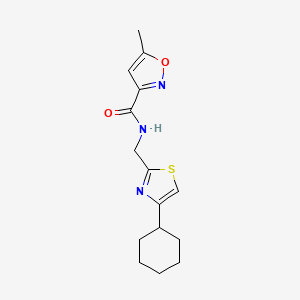

![3-chloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2645789.png)
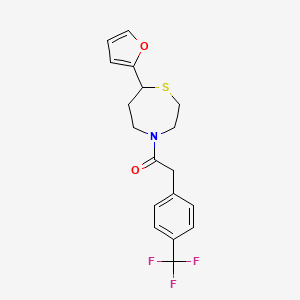
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(thiophen-3-yl)methanone](/img/structure/B2645791.png)
![Methyl 4-({[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate](/img/structure/B2645793.png)
![6-Methyl-2-{[1-(quinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2645794.png)
